
4-Ethyl-2-(2-methylthiazol-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(2-methylthiazol-4-yl)phenol is a chemical compound with the molecular formula C12H13NOS and a molecular weight of 219.3 g/mol . It is characterized by the presence of an ethyl group, a phenol group, and a thiazole ring. This compound is used primarily in research and development settings, particularly in the fields of chemistry and biology .
Méthodes De Préparation
The synthesis of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol typically involves the reaction of 2-methylthiazole with 4-ethylphenol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
4-Ethyl-2-(2-methylthiazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Applications De Recherche Scientifique
4-Ethyl-2-(2-methylthiazol-4-yl)phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenolic hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
4-Ethyl-2-(2-methylthiazol-4-yl)phenol can be compared with other similar compounds, such as:
4-Methyl-2-(2-methylthiazol-4-yl)phenol: This compound has a methyl group instead of an ethyl group, which may affect its chemical properties and biological activities.
4-Chloro-2-(2-methylthiazol-4-yl)phenol:
4-Bromo-2-(2-methylthiazol-4-yl)phenol: Similar to the chloro derivative, the bromo group introduces different chemical and biological characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Propriétés
Formule moléculaire |
C12H13NOS |
|---|---|
Poids moléculaire |
219.30 g/mol |
Nom IUPAC |
4-ethyl-2-(2-methyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C12H13NOS/c1-3-9-4-5-12(14)10(6-9)11-7-15-8(2)13-11/h4-7,14H,3H2,1-2H3 |
Clé InChI |
XBEXYBDJZMBROA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)O)C2=CSC(=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




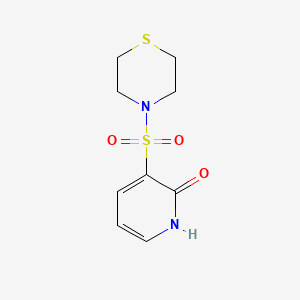
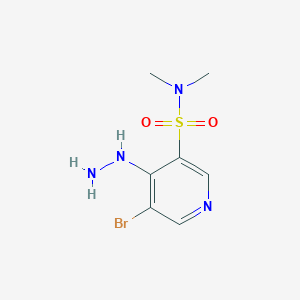
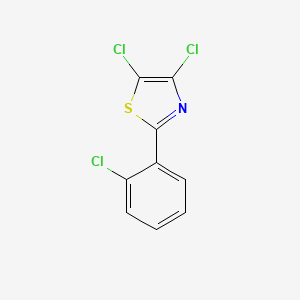
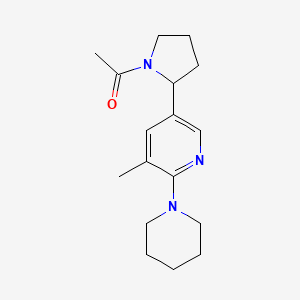

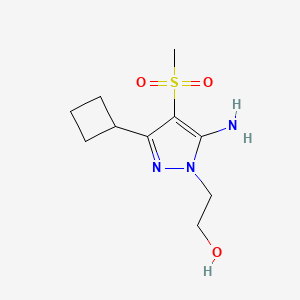

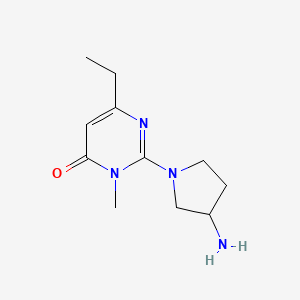
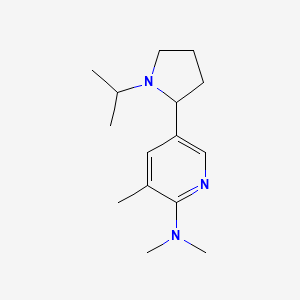
![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)


